1-(3-三氟甲基苯基)咪唑

描述

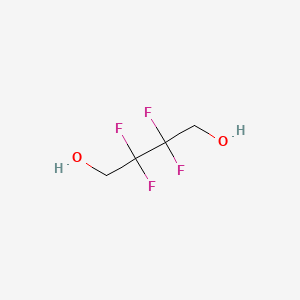

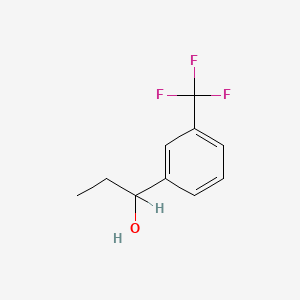

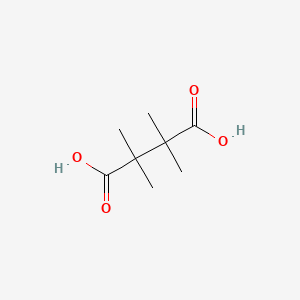

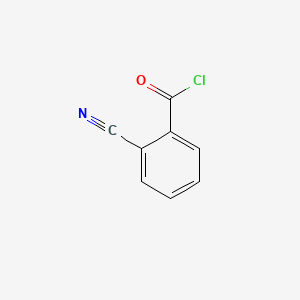

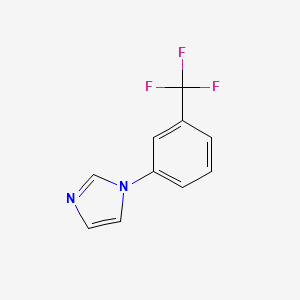

1-(3-Trifluoromethylphenyl)imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the phenyl ring at the 3-position indicates the presence of three fluorine atoms bonded to a single carbon, which is in turn bonded to the phenyl group. This structural feature is known to impart unique electronic and physical properties to the molecule, such as increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, trifluoromethyl derivatives of fused imidazole systems have been synthesized by reacting 3-bromo-1,1,1-trifluoroacetone with different heteroarylamines . Another example is the one-pot synthesis of 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, which involved hydrogenation, reaction with p-[carbonyl-14C]anisaldehyde, and dehydrogenation steps . These methods demonstrate the versatility of imidazole synthesis, which can be tailored to introduce various substituents and achieve desired properties.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of a new imidazole derivative was confirmed by single-crystal X-ray diffraction, and its intercontacts were analyzed using Hirshfeld surface analysis . Density functional theory (DFT) calculations can also provide insights into the optimized geometry, frontier molecular orbitals, and vibrational analysis, which are consistent with experimental data .

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For instance, imidazo[1,5-a]azines were synthesized using a cyclodehydration/aromatization reaction mediated by triflic anhydride, and these derivatives were found to be active in cross-coupling reactions . Additionally, one-pot cascade reactions have been developed to synthesize complex imidazole-fused compounds, demonstrating the reactivity and potential for creating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The introduction of various substituents can also impact the compound's biological activity, as seen in the synthesis of 1H-imidazoles that showed hormonal activity and inhibited cyclooxygenase enzymes . The molecular electrostatic surface analysis can reveal the distribution of positive and negative potentials, which is important for understanding the interaction of the compound with biological targets .

科学研究应用

一氧化氮合酶抑制

1-(2-三氟甲基苯基)咪唑 (TRIM) 在体外表现出一氧化氮合酶 (NOS) 的神经元和诱导型同工型的有效抑制。它的抑制作用在小鼠小脑和肺同工型中尤为显着,IC50 值分别为 28.2 μm 和 27.0 μm。有趣的是,TRIM 对牛主动脉内皮 NOS 的抑制作用较弱。这种特异性表明 TRIM 在实验应用中具有研究一氧化氮在中枢神经系统中的生物学作用的潜力,特别是考虑到它在小鼠中与剂量相关的抗伤害感受活性 (Handy 等人,1995 年)。

缓蚀

咪唑衍生物,例如使用微波辐照方法合成的咪唑衍生物,已显示出作为缓蚀剂的显着潜力。这些衍生物,包括 4-(4,5-双(4-甲氧基苯基)-1H-咪唑-2-基)苯酚 (IM1),显示出高达 96% 的缓蚀效率。如此高的效率归因于它们按照朗缪尔模型强烈吸附在表面上,吉布斯自由能值表明混合型吸附(物理吸附和化学吸附)。这些特性使它们适用于在酸性溶液中保护诸如低碳钢之类的材料 (Prashanth 等人,2021 年)。

燃料电池的电解质

咪唑及其衍生物,如 1-甲基咪唑,已被用作与磷酸平衡的多苯并咪唑膜中的添加剂。这些系统表现出高温质子传导特性,使其与燃料电池技术相关。这些膜的电导率,尤其是在各种湿度条件下,是一个重要的研究领域 (Schechter & Savinell,2002 年)。

抗癌活性

咪唑衍生物,特别是咪唑-1,2,3-三唑杂化物,已显示出对各种癌细胞系具有显着的抗癌活性。这些化合物通过铜(I) 催化的点击反应合成,显示出作为抗癌药物进一步研究的候选者的潜力。它们的功效得到了计算机分子对接研究和 ADMET 谱的支持,这些研究提供了对其药代动力学和动力学属性的见解 (Al-blewi 等人,2021 年)。

安全和危害

未来方向

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

属性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9(6-8)15-5-4-14-7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVUPVJLOACZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180018 | |

| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Trifluoromethylphenyl)imidazole | |

CAS RN |

25371-97-5 | |

| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。